molecular formula C13H12BrClN2O2 B2814677 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094889-92-4

4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2814677
CAS No.: 2094889-92-4
M. Wt: 343.61
InChI Key: SBRUDWZDIJTDKK-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is a complex organic compound characterized by the presence of a bromo-chlorophenyl group, an acetyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and morpholine.

    Formation of Intermediate: The aldehyde group of 2-bromo-5-chlorobenzaldehyde is first converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Acylation: The acyl chloride intermediate is then reacted with morpholine to form the corresponding amide.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the bromo and chloro groups can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its derivatives may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance binding affinity through halogen bonding, while the morpholine ring can interact with hydrophobic pockets in the target protein. The carbonitrile group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Bromo-5-fluorophenyl)acetyl]morpholine-3-carbonitrile
  • 4-[2-(2-Chloro-5-fluorophenyl)acetyl]morpholine-3-carbonitrile
  • 4-[2-(2-Bromo-5-methylphenyl)acetyl]morpholine-3-carbonitrile

Uniqueness

Compared to similar compounds, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the specific combination of bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens can enhance the compound’s ability to form halogen bonds, potentially leading to stronger interactions with biological targets and improved efficacy in medicinal applications.

Properties

IUPAC Name

4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRUDWZDIJTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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